2,2-Difluoro-2-(4-isopropylphenyl)acetic acid
Description
Properties
IUPAC Name |
2,2-difluoro-2-(4-propan-2-ylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-7(2)8-3-5-9(6-4-8)11(12,13)10(14)15/h3-7H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTRNPQXJAHTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901238366 | |
| Record name | α,α-Difluoro-4-(1-methylethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901238366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027514-26-6 | |
| Record name | α,α-Difluoro-4-(1-methylethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027514-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Difluoro-4-(1-methylethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901238366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,2-Difluoro-2-(4-isopropylphenyl)acetic Acid
Introduction: The Significance of the Gem-Difluoroacetyl Moiety in Modern Drug Discovery
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the gem-difluoroacetyl group stands out for its ability to mimic a carboxylate or amide group, while offering distinct electronic and steric properties. 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid is a key building block in the synthesis of a range of bioactive molecules, leveraging the benefits of this privileged scaffold. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering detailed experimental protocols and mechanistic insights for researchers in drug development and organic synthesis.
Strategic Approaches to the Synthesis of this compound
Two principal and robust synthetic strategies have emerged for the construction of 2,2-difluoro-2-arylacetic acids: a copper-catalyzed cross-coupling approach and the venerable Reformatsky reaction. The choice between these pathways may be dictated by the availability of starting materials, desired scale, and specific laboratory capabilities.
Pathway 1: Copper-Catalyzed Cross-Coupling of a 4-Isopropylphenyl Halide
This modern and highly efficient method involves the coupling of an aryl halide with a difluoroacetyl synthon, followed by hydrolysis. The use of copper catalysis has proven to be a versatile and reliable approach for the formation of the critical carbon-carbon bond.[1][2]
The reaction is believed to proceed through a radical mechanism. A copper(I) species undergoes oxidative addition with ethyl bromodifluoroacetate to generate a difluoroacetyl radical and a copper(II) species. This radical then adds to the aromatic ring of the 4-isopropylphenyl halide, followed by a series of steps to afford the coupled product and regenerate the copper(I) catalyst.
Caption: Copper-Catalyzed Cross-Coupling Pathway.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Isopropylphenyl Bromide | 199.09 | 10.0 g | 50.2 mmol |
| Ethyl Bromodifluoroacetate | 202.98 | 15.3 g | 75.3 mmol |
| Copper(I) Iodide (CuI) | 190.45 | 0.96 g | 5.0 mmol |
| 1,10-Phenanthroline | 180.21 | 0.90 g | 5.0 mmol |
| Cesium Carbonate (Cs2CO3) | 325.82 | 24.5 g | 75.3 mmol |
| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add copper(I) iodide (0.96 g, 5.0 mmol) and 1,10-phenanthroline (0.90 g, 5.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous dimethylformamide (100 mL) to the flask.
-
Add 4-isopropylphenyl bromide (10.0 g, 50.2 mmol), ethyl bromodifluoroacetate (15.3 g, 75.3 mmol), and cesium carbonate (24.5 g, 75.3 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2,2-difluoro-2-(4-isopropylphenyl)acetate as a colorless oil.
Pathway 2: The Reformatsky Reaction
A classic and reliable method, the Reformatsky reaction, can also be employed to synthesize the target molecule.[3][4] This pathway involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. For this synthesis, 4-isopropylbenzaldehyde is the key starting material.
The reaction initiates with the oxidative insertion of zinc into the carbon-halogen bond of ethyl bromodifluoroacetate, forming an organozinc reagent known as a Reformatsky enolate. This enolate then adds to the carbonyl carbon of 4-isopropylbenzaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield a β-hydroxy ester, which can then be dehydrated and reduced or, in this case, directly hydrolyzed to the target acid.
Caption: The Reformatsky Reaction Pathway.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Isopropylbenzaldehyde | 148.20 | 7.4 g | 50.0 mmol |
| Ethyl Bromodifluoroacetate | 202.98 | 12.2 g | 60.0 mmol |
| Zinc Dust (activated) | 65.38 | 3.9 g | 60.0 mmol |
| Iodine (I2) | 253.81 | a few crystals | - |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Saturated aq. NH4Cl | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
Procedure:
-
In a dry 250 mL three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under a nitrogen atmosphere, place the activated zinc dust (3.9 g, 60.0 mmol) and a few crystals of iodine.
-
Gently heat the flask with a heat gun until purple iodine vapors are observed, then allow it to cool to room temperature.
-
Add anhydrous THF (20 mL) to the flask.
-
In the dropping funnel, prepare a solution of 4-isopropylbenzaldehyde (7.4 g, 50.0 mmol) and ethyl bromodifluoroacetate (12.2 g, 60.0 mmol) in anhydrous THF (80 mL).
-
Add a small portion of this solution (approx. 10 mL) to the zinc suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours until the zinc is consumed.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the mixture with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy ester. This intermediate can be carried forward to the hydrolysis step without further purification.
Final Step: Hydrolysis to this compound
The final step in both synthetic pathways is the hydrolysis of the corresponding ethyl ester to the target carboxylic acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate | (Calculated from synthesis) | (Assumed 10.0 g) | (Approx. 41.3 mmol) |
| Sodium Hydroxide (NaOH) | 40.00 | 3.3 g | 82.6 mmol |
| Ethanol | - | 50 mL | - |
| Water | - | 50 mL | - |
| Concentrated HCl | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude or purified ethyl 2,2-difluoro-2-(4-isopropylphenyl)acetate (e.g., 10.0 g) in ethanol (50 mL).
-
Add a solution of sodium hydroxide (3.3 g, 82.6 mmol) in water (50 mL).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting ester by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.
-
A white precipitate of this compound should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be performed for further purification.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals for the isopropyl group (a doublet and a septet), the aromatic protons (two doublets), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Will show characteristic signals for the aromatic carbons, the isopropyl carbons, the difluorinated carbon (as a triplet due to C-F coupling), and the carbonyl carbon.
-
¹⁹F NMR: A singlet is expected for the two equivalent fluorine atoms.[5][6]
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the carboxyl group.[7][8]
-
Melting Point: A sharp melting point range will indicate the purity of the crystalline product.
Safety Considerations
-
Fluorinated Compounds: Many organofluorine compounds are biologically active and should be handled with care.[9]
-
Reagents: Ethyl bromodifluoroacetate is a lachrymator and should be handled in a well-ventilated fume hood. Zinc dust is flammable. All reactions should be carried out under an inert atmosphere where specified.
-
Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The synthesis of this compound is readily achievable through either a copper-catalyzed cross-coupling reaction or a Reformatsky reaction, followed by ester hydrolysis. The choice of pathway will depend on the specific needs and resources of the research laboratory. The protocols outlined in this guide provide a robust framework for the successful synthesis and characterization of this important fluorinated building block, enabling its further application in the development of novel therapeutics and other advanced materials.
References
- Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564.
- Google Patents. (n.d.). Process for preparing 4-isopropylcyclohexylmethanol.
- Chemistry LibreTexts. (2023, January 23).
- Chemistry LibreTexts. (2023, January 22).
- Li, W., et al. (2018).
- Ma, G., et al. (2014).
- Rao, M., et al. (2022).
- Chemistry LibreTexts. (2023, August 29).
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved January 26, 2026, from [Link]
-
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved January 26, 2026, from [Link]
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Patsnap Eureka. (n.d.). P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene. Retrieved January 26, 2026, from [Link]
-
Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved January 26, 2026, from [Link]
- AZoM. (2019, October 22). 1H, 19F, and 13C Analysis in Under Two Minutes.
- ChemRxiv. (2024).
-
Quick Company. (n.d.). Single Pot Process To Prepare To Prepare Ethyl 2, 2 Difluoroacetic Acid. Retrieved January 26, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of isopropyl bromide. Retrieved January 26, 2026, from [Link]
- PubMed Central (PMC). (2020, February 22).
-
Scribd. (n.d.). Exp (1) :- Hydrolysis of ethyl acetate catalyized hyacid (0. Retrieved January 26, 2026, from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 26, 2026, from [Link]
- Cuminaldehyde in Organic Synthesis: A Key Building Block for Chemical Innov
- PubMed Central (PMC). (2023, October 25). Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses.
- Fluorine NMR. (n.d.).
- YouTube. (2025, March 21). Making Isopropyl Bromide.
- The Royal Society of Chemistry. (n.d.). Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with.
- Organic Syntheses Procedure. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S).
- Ultrafast 19F MAS NMR 090222 revised. (n.d.).
- PubMed Central (PMC). (2023, March 1).
- Google Patents. (n.d.). METHOD FOR THE PREPARATION OF N-PROPYL BROMIDE.
Sources
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- 3. Copper-Catalyzed Bromodifluoroacetylation of Alkenes with Ethyl Bromodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
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- 6. Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid, a fluorinated carboxylic acid derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of difluoromethyl and isopropylphenyl moieties imparts unique physicochemical and pharmacological properties, making it a valuable scaffold for the synthesis of novel therapeutic agents. This document will cover its chemical identity, structural elucidation, key physicochemical properties, a detailed synthesis protocol, and a discussion of its current and potential applications in the pharmaceutical industry.
Chemical Identity and Structure
CAS Number: 1027514-26-6
Molecular Formula: C₁₁H₁₂F₂O₂
Molecular Weight: 214.21 g/mol
Structural Elucidation
The chemical structure of this compound is characterized by a central acetic acid core. The alpha-carbon is geminally difluorinated and also bears a 4-isopropylphenyl substituent. The presence of the electron-withdrawing fluorine atoms significantly influences the acidity of the carboxylic acid and the overall electronic properties of the molecule.
Systematic IUPAC Name: 2,2-Difluoro-2-(4-propan-2-ylphenyl)acetic acid
SMILES: CC(C)c1ccc(cc1)C(F)(F)C(=O)O
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, the structural motifs allow for the prediction of its key physicochemical properties.
| Property | Predicted Value/Information | Source |
| Physical State | Solid | General observation for similar compounds |
| Acidity (pKa) | Lower than non-fluorinated analogs due to the inductive effect of the two fluorine atoms. | [1] |
| Lipophilicity (LogP) | The isopropyl group increases lipophilicity, potentially enhancing membrane permeability. | General chemical principles |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO. | General chemical principles |
Synthesis and Manufacturing
The synthesis of this compound can be approached through several synthetic strategies. A plausible and commonly employed method involves the difluorination of a suitable precursor. The following is a generalized, illustrative synthetic workflow.
Illustrative Synthetic Pathway
Caption: A potential synthetic route to the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative example and may require optimization.
Step 1: Formation of the α-Keto Ester
-
To a solution of 4-isopropylbenzaldehyde in a suitable solvent (e.g., dichloromethane), add a primary amine (e.g., benzylamine) and a catalytic amount of acid.
-
Stir at room temperature to form the corresponding imine.
-
Treat the imine with an excess of ethyl cyanoformate in the presence of a Lewis acid catalyst to yield the protected α-amino ester.
-
Hydrolyze the imine and oxidize the resulting α-amino ester using a mild oxidizing agent (e.g., Dess-Martin periodinane) to afford the corresponding α-keto ester.
Step 2: Geminal Difluorination
-
Dissolve the α-keto ester in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C.
-
Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxofluor, to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
Step 3: Hydrolysis to the Carboxylic Acid
-
Extract the difluorinated ester with an organic solvent and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add a base, such as lithium hydroxide or sodium hydroxide, and stir at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Applications in Drug Development
The incorporation of the difluoromethyl group (CF₂) is a well-established strategy in medicinal chemistry to modulate the properties of drug candidates.[2] This moiety can act as a bioisostere for a carbonyl group or a hydroxyl group, and its strong electron-withdrawing nature can significantly impact the acidity and metabolic stability of adjacent functional groups.
Rationale for Use in Medicinal Chemistry
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group resistant to metabolic oxidation. This can lead to an increased half-life of a drug candidate.
-
Modulation of Acidity: The two fluorine atoms increase the acidity of the carboxylic acid proton, which can influence its binding affinity to biological targets and its pharmacokinetic profile.
-
Lipophilicity and Bioavailability: The fluorine atoms can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and improve oral bioavailability.[2]
-
Conformational Control: The steric bulk of the difluoromethyl group can influence the preferred conformation of a molecule, potentially leading to a more favorable interaction with its biological target.
Potential Therapeutic Areas
While specific biological activity for this compound is not extensively documented in publicly available literature, derivatives of difluorophenylacetic acids are explored in various therapeutic areas, including:
-
Anti-inflammatory Agents: As analogs of known non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: As building blocks for the synthesis of enzyme inhibitors or receptor modulators involved in cancer signaling pathways.
-
Antiviral and Antibacterial Agents: Where the unique electronic properties of the fluorinated scaffold can be leveraged for specific target interactions.
Spectroscopic Characterization (Predicted)
¹H NMR:
-
Aromatic protons of the 4-isopropylphenyl ring would appear as two doublets in the aromatic region (approx. δ 7.0-7.5 ppm).
-
The methine proton of the isopropyl group would be a septet (approx. δ 2.9-3.1 ppm).
-
The methyl protons of the isopropyl group would appear as a doublet (approx. δ 1.2-1.3 ppm).
-
The carboxylic acid proton would be a broad singlet at a downfield chemical shift (δ > 10 ppm).
¹³C NMR:
-
Signals corresponding to the carbons of the phenyl ring, with splitting patterns due to C-F coupling.
-
A triplet for the difluoromethyl carbon (Cα) due to coupling with the two fluorine atoms.
-
A signal for the carbonyl carbon of the carboxylic acid.
-
Signals for the carbons of the isopropyl group.
¹⁹F NMR:
-
A singlet corresponding to the two equivalent fluorine atoms.
Mass Spectrometry (MS):
-
The mass spectrum would show the molecular ion peak [M]+• or [M-H]⁻ depending on the ionization method.
-
Characteristic fragmentation patterns would include the loss of the carboxylic acid group and fragmentation of the isopropyl group.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. The acidic nature of the compound requires care to avoid contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel drug candidates. Its unique combination of a difluoromethyl group and a substituted phenyl ring offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of new chemical entities. Further exploration of the biological activities of derivatives of this compound is warranted and holds promise for the discovery of new and improved therapeutics.
References
Sources
Spectroscopic Characterization of 2,2-Difluoro-2-(4-isopropylphenyl)acetic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound, 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid. While experimentally obtained spectra for this specific molecule are not widely available in public databases, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its characteristic spectral features. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of fluorinated organic compounds. By providing a detailed theoretical framework, this document aims to facilitate the identification and analysis of this compound and its analogs.
Introduction
This compound is a fluorinated derivative of phenylacetic acid, a structural motif present in various pharmaceuticals and bioactive molecules. The introduction of geminal fluorine atoms at the α-position to the carboxylic acid is known to significantly modulate the compound's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. The 4-isopropylphenyl substituent further influences its steric and electronic characteristics. Accurate structural elucidation through spectroscopic methods is paramount for its application in medicinal chemistry and materials science. This guide presents a detailed, predicted analysis of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the 4-isopropylphenyl group and the acidic proton of the carboxylic acid.
Experimental Protocol: ¹H NMR Spectroscopy
A detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is preferable for ensuring the observation of the acidic proton of the carboxylic acid, which may undergo rapid exchange in other solvents.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a 30-degree pulse angle to ensure a good signal-to-noise ratio without saturating the signals.
-
Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~7.5 (A) | Doublet | 2H | Aromatic (ortho to -C(F₂)COOH) |
| ~7.3 (B) | Doublet | 2H | Aromatic (meta to -C(F₂)COOH) |
| ~2.9-3.0 | Septet | 1H | -CH(CH₃)₂ |
| ~1.2-1.3 | Doublet | 6H | -CH(CH₃)₂ |
Causality Behind Predicted Chemical Shifts and Multiplicities:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum (10-12 ppm). Its broadness is a result of hydrogen bonding and potential chemical exchange with trace amounts of water.
-
Aromatic Protons: The 4-isopropylphenyl group will exhibit a typical AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing difluoroacetic acid group (A) are expected to be more deshielded than the protons meta to it (B).
-
Isopropyl Group Protons: The methine proton (-CH) will be split into a septet by the six equivalent methyl protons. Conversely, the six methyl protons (-CH₃) will be split into a doublet by the single methine proton.
Diagram 1: Spin-Spin Coupling in the Isopropyl Group
Methodological & Application
Synthesis Protocol for 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid: An Application Note for Drug Development Professionals
Abstract: This document provides a comprehensive guide for the synthesis of 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid, a valuable building block in medicinal chemistry. The protocol details a robust two-step synthetic sequence commencing with the readily available 4-isopropylbenzaldehyde. The core of the synthesis involves a zinc-mediated Reformatsky reaction with ethyl bromodifluoroacetate, followed by saponification of the intermediate ester. This application note emphasizes the rationale behind the chosen methodology, provides a detailed, step-by-step protocol, and outlines the necessary characterization and safety precautions.
Scientific Introduction and Strategic Rationale
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern drug design. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. α,α-Difluoro-α-aryl acetic acids, in particular, are of significant interest as they serve as bioisosteres for carboxylic acids, alcohols, and ketones, often leading to improved pharmacokinetic profiles.
The target molecule, this compound, incorporates a difluoromethylene group adjacent to an aromatic ring, a motif that enhances the acidity of the carboxylic acid and provides steric and electronic properties beneficial for molecular recognition by biological targets.
The synthetic strategy outlined herein was selected for its reliability, scalability, and use of commercially available starting materials. The classical Reformatsky reaction provides a highly effective method for forming the crucial carbon-carbon bond between the aromatic aldehyde and the difluoroacetate unit.[1][2] This is followed by a standard ester hydrolysis, a high-yielding and straightforward transformation. This approach avoids harsh conditions and offers a clear pathway to the desired product.
Reaction Mechanism and Pathway
The synthesis proceeds via a two-step mechanism:
-
Reformatsky Reaction: Activated zinc metal undergoes oxidative addition into the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc reagent, often referred to as a Reformatsky enolate.[3] This enolate then adds to the electrophilic carbonyl carbon of 4-isopropylbenzaldehyde through a six-membered, chair-like transition state. An acidic workup then protonates the resulting zinc alkoxide to yield the intermediate β-hydroxy ester, Ethyl 2,2-difluoro-3-hydroxy-3-(4-isopropylphenyl)propanoate.[3]
-
Saponification: The ethyl ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide). The hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final product, this compound.
Caption: Overall two-step synthesis of the target compound.
Experimental Protocols and Data
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Isopropylbenzaldehyde | ≥98% | Commercial | |
| Ethyl bromodifluoroacetate | ≥97% | Commercial | Corrosive, handle with care |
| Zinc Dust | <10 micron, ≥98% | Commercial | Must be activated prior to use |
| Iodine | ACS Reagent | Commercial | For zinc activation |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Use dry solvent |
| Sodium Hydroxide (NaOH) | ACS Reagent, pellets | Commercial | |
| Hydrochloric Acid (HCl) | 37% (conc.) | Commercial | |
| Ethyl Acetate | ACS Grade | Commercial | For extraction |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | For drying |
| Saturated aq. NH₄Cl | Prepared in-house | ||
| Saturated aq. NaCl (Brine) | Prepared in-house |
Step-by-Step Synthesis
Part A: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(4-isopropylphenyl)propanoate
-
Zinc Activation: To a dry 250 mL three-necked, round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add zinc dust (5.0 g, 76.5 mmol, 2.0 eq). The flask is flame-dried under vacuum and backfilled with nitrogen. Add 50 mL of anhydrous THF and a crystal of iodine. The mixture is stirred and heated to reflux for approximately 20 minutes until the purple color of the iodine disappears, indicating zinc activation. The mixture is then cooled to room temperature.
-
Reaction Setup: In a separate flask, prepare a solution of 4-isopropylbenzaldehyde (5.68 g, 38.3 mmol, 1.0 eq) and ethyl bromodifluoroacetate (9.3 g, 45.8 mmol, 1.2 eq) in 30 mL of anhydrous THF.
-
Reformatsky Reaction: Add approximately 10% of the aldehyde/ester solution to the activated zinc suspension. The mixture should be gently warmed to initiate the reaction (an exothermic process may be observed). Once the reaction begins, the remaining solution is added dropwise via an addition funnel over 30-45 minutes, maintaining a gentle reflux.
-
Reaction Completion & Quench: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the flask is cooled in an ice bath, and the reaction is carefully quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up and Purification: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the product as a colorless oil.
Part B: Hydrolysis to this compound
-
Saponification: The purified ethyl ester from Part A is dissolved in a mixture of ethanol (60 mL) and a 2 M aqueous solution of sodium hydroxide (40 mL). The mixture is stirred and heated to reflux for 2-4 hours, until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is washed once with diethyl ether (50 mL) to remove any non-acidic impurities.
-
Acidification and Extraction: The aqueous layer is cooled in an ice bath and acidified to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form. The mixture is then extracted three times with ethyl acetate (3 x 50 mL).
-
Final Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting solid can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield this compound as a white crystalline solid.
Expected Characterization Data
-
¹H NMR: Expect signals for the isopropyl protons (a doublet and a septet), aromatic protons (two doublets), and a broad singlet for the carboxylic acid proton. The benzylic proton signal from the intermediate will be absent.
-
¹⁹F NMR: A singlet is expected for the two equivalent fluorine atoms.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the isopropyl group, the difluoromethyl carbon (as a triplet due to C-F coupling), and the carboxyl carbon.
-
Mass Spectrometry (ESI-): Expect to observe the [M-H]⁻ ion.
Workflow and Safety
Experimental Workflow Diagram
Caption: High-level overview of the synthesis workflow.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Ethyl bromodifluoroacetate: This reagent is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
-
Zinc Dust: Finely divided zinc dust can be pyrophoric. Handle away from sources of ignition.
-
Anhydrous Solvents: THF is flammable and can form explosive peroxides. Use from a freshly opened bottle or after appropriate purification and testing for peroxides.
-
Quenching: The quenching of the Reformatsky reaction can be exothermic. Perform this step slowly and with cooling.
-
Acid/Base Handling: Concentrated acids and bases are highly corrosive. Handle with extreme care, and add reagents slowly to control any exothermic reactions.
References
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ResearchGate. Synthesis and Reactivity of (18)F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. Available at: [Link]
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Royal Society of Chemistry. Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N-Aryl-Cinnamamides. Available at: [Link]
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Wikipedia. Reformatsky reaction. Available at: [Link]
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Royal Society of Chemistry. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Available at: [Link]
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ResearchGate. Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Available at: [Link]
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IRIS. Sustainable Synthesis of Aryl and Heteroaryl Aldehydes. Available at: [Link]
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Organic Syntheses. α-Fluoroalkylation Using Reformatsky-Honda Reaction Condition. Available at: [Link]
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MDPI. Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction. Available at: [Link]
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NROChemistry. Reformatsky Reaction. Available at: [Link]
- Google Patents. US9120740B2 - Method for preparing difluoroacetic acid.
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OSTI.gov. 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. Available at: [Link]
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Chemistry LibreTexts. Reformatsky Reaction. Available at: [Link]
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PubChem. Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate. Available at: [Link]
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MDPI. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Available at: [Link]
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The Strategic Role of 2,2-Difluoro-2-(4-isopropylphenyl)acetic Acid in Modern Drug Discovery
Introduction: The Value of Fluorine in Medicinal Chemistry
In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] Within this context, molecules bearing the gem-difluoro motif (CF2) are of particular interest. This group can act as a bioisostere for carbonyl groups or other functionalities, offering a way to modulate electronic properties and conformational preferences of a lead compound.[2] This application note delves into the specific potential of 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid, a versatile building block poised for significant applications in medicinal chemistry.
Molecular Architecture and Physicochemical Profile
This compound possesses a distinct molecular architecture that combines several features advantageous for drug design.
| Feature | Significance in Medicinal Chemistry |
| gem-Difluoroacetic Acid Moiety | The two fluorine atoms on the alpha-carbon significantly increase the acidity of the carboxylic acid compared to its non-fluorinated counterpart.[4] This modulation of pKa can be critical for optimizing interactions with biological targets and for improving pharmacokinetic properties. The CF2 group is also a stable bioisostere for a ketone or other functional groups. |
| 4-Isopropylphenyl Group | The isopropyl substituent is a moderately bulky and lipophilic group. This feature can enhance van der Waals interactions within the hydrophobic pockets of target proteins, potentially increasing binding affinity.[2] The lipophilicity also influences the overall solubility and membrane permeability of the molecule and its derivatives. |
| Aromatic Ring | The phenyl ring provides a rigid scaffold and can participate in π-π stacking and other non-covalent interactions with biological targets. It also serves as a versatile anchor point for further chemical modifications. |
Core Applications in Medicinal Chemistry
While specific biological activities of this compound are not extensively documented in publicly available literature, its structural features suggest several high-potential applications in drug discovery and development.
A Versatile Synthetic Intermediate
The primary and most immediate application of this compound is as a high-value intermediate in the synthesis of more complex and biologically active molecules.[4] The carboxylic acid functionality is a versatile handle for a wide range of chemical transformations, including:
-
Amide Bond Formation: Coupling with a diverse array of amines to generate a library of amide derivatives. This is a common strategy in the development of enzyme inhibitors and receptor modulators.
-
Esterification: Reaction with various alcohols to produce esters, which can be used as prodrugs to improve bioavailability or to modify the pharmacokinetic profile of a parent molecule.
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol, opening up another avenue for chemical diversification.
Figure 1: Synthetic utility of this compound.
Introduction of the Difluoromethyl Pharmacophore
Through decarboxylative cross-coupling reactions, this compound can serve as a reagent for introducing the 2,2-difluoro-2-(4-isopropylphenyl)methyl moiety into other molecules.[4] This is a powerful strategy for late-stage functionalization in a drug discovery program, allowing for the rapid generation of analogs with potentially improved metabolic stability.[1]
Figure 2: Decarboxylative coupling workflow.
Development of Novel Therapeutics
Derivatives of structurally similar phenylacetic acids have demonstrated a wide range of biological activities, suggesting that novel therapeutics could be developed from a this compound scaffold. Potential therapeutic areas include:
-
Anti-inflammatory Agents: Arylacetic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs).[5] The structural features of this compound make it a candidate for the development of novel anti-inflammatory compounds.
-
Antimicrobial Agents: Phenoxyacetic acid derivatives have been explored for their antibacterial and antifungal properties.[6] By analogy, derivatives of the title compound could be synthesized and screened for antimicrobial activity.
-
Enzyme Inhibitors: The specific stereoelectronic properties of the difluoromethyl group can be exploited to design potent and selective enzyme inhibitors. For example, difluoro-substituted analogs of vigabatrin have been developed as inhibitors of GABA aminotransferase.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and application of this compound and its derivatives.
Protocol 1: General Synthesis of 2,2-Difluoro-2-aryl-acetic Acids
This protocol is a generalized procedure based on methods reported in the patent literature for the synthesis of similar compounds.
Materials:
-
Substituted bromobenzene (e.g., 1-bromo-4-isopropylbenzene)
-
Ethyl bromodifluoroacetate
-
Zinc dust
-
Anhydrous solvent (e.g., THF, DMF)
-
Hydrochloric acid (e.g., 1 M)
-
Sodium hydroxide (e.g., 1 M)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the activated zinc dust and a small amount of the substituted bromobenzene in anhydrous THF.
-
Initiate the reaction with gentle heating or the addition of a crystal of iodine.
-
Once the reaction has started, add the remaining substituted bromobenzene and ethyl bromodifluoroacetate dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude ethyl 2,2-difluoro-2-(4-isopropylphenyl)acetate.
-
Hydrolyze the ester by stirring with an excess of 1 M NaOH in a mixture of THF and water at room temperature overnight.
-
Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.
-
Purify the final product by recrystallization or column chromatography.
Protocol 2: Amide Coupling of this compound
This protocol describes a standard procedure for the synthesis of amide derivatives.
Materials:
-
This compound
-
Amine of choice
-
Coupling agent (e.g., HATU, HBTU, or DCC)
-
Base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (1.1 eq) and the base (2.0 eq) and stir the mixture at room temperature for 10 minutes.
-
Add the amine (1.2 eq) and continue to stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry. Its unique combination of a gem-difluoroacetic acid moiety and a lipophilic isopropylphenyl group provides a rich scaffold for the development of novel therapeutics with potentially enhanced pharmacological profiles. The protocols outlined in this application note provide a starting point for researchers to explore the synthetic utility of this compound and to unlock its potential in the ongoing quest for new and improved medicines.
References
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Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link]
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Acetic acid, 2,2-difluoro-, ion(1-). PubChem. Available at: [Link]
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Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. Available at: [Link]
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2-amino-2-(2,4-difluorophenyl)acetic Acid. PubChem. Available at: [Link]
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Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. Available at: [Link]
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Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. PubMed. Available at: [Link]
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(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available at: [Link]
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Arylacetic Acid Derivatives - Pharmacology. Pharmacy 180. Available at: [Link]
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(PDF) Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. ResearchGate. Available at: [Link]
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Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. Available at: [Link]
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Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. Available at: [Link]
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2,2-Difluoro-2-(3-fluoro-4-methylphenyl)acetic acid. PubChem. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
The Versatile Building Block: Application Notes for 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid in Modern Organic Synthesis
Introduction: The Strategic Value of Fluorine in Drug Discovery
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Among the various fluorinated motifs, the gem-difluoroalkyl group (CF2) has emerged as a particularly valuable bioisostere for carbonyls, ethers, and other functional groups. 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid is a key building block that provides a direct and efficient route to introduce the 2,2-difluoro-2-(4-isopropylphenyl)methyl moiety into a wide range of molecular scaffolds. This guide provides an in-depth exploration of its synthesis, properties, and key applications, complete with detailed protocols for its use in cutting-edge organic synthesis.
Physicochemical Properties and Handling
While specific experimental data for this compound is not extensively published, its properties can be reliably estimated based on closely related analogs such as 2,2-difluoro-2-phenylacetic acid and 2,2-difluoro-2-(4-fluoro-2-methylphenyl)acetic acid.[1][2]
| Property | Estimated Value/Information | Source/Analogy |
| Molecular Formula | C₁₂H₁₄F₂O₂ | - |
| Molecular Weight | 228.23 g/mol | - |
| Appearance | White to off-white solid | Analogy to similar compounds[1] |
| Melting Point | 70-85 °C | Analogy to similar compounds[1] |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF, Acetone). Limited solubility in non-polar solvents like hexanes. | General knowledge of carboxylic acids |
| Acidity (pKa) | The gem-difluoro group significantly increases the acidity compared to its non-fluorinated analog due to the strong electron-withdrawing inductive effect of the fluorine atoms. | [1] |
| Storage | Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. Keep container tightly sealed. | General laboratory practice |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. Based on data for analogous compounds, it may cause skin and eye irritation.[2][3]
Synthesis of this compound: A Proposed Route
Proposed Synthetic Pathway
Caption: Proposed synthetic route to the target compound.
Core Application: A Gateway to Difluoroalkyl Radicals via Decarboxylative Coupling
A primary application of this compound is its use as a precursor to the corresponding difluoroalkyl radical through decarboxylation.[1] This radical species is a valuable intermediate for forging new carbon-carbon bonds. Photoredox catalysis has emerged as a powerful tool to facilitate this transformation under mild conditions.[4][5]
Mechanism of Photoredox-Mediated Decarboxylative Radical Formation:
-
Formation of the Carboxylate: In the presence of a base, the carboxylic acid is deprotonated to form the corresponding carboxylate.
-
Single Electron Transfer (SET): The excited state of a photocatalyst (e.g., an iridium or ruthenium complex) oxidizes the carboxylate via a single electron transfer, generating a carboxyl radical.
-
Decarboxylation: The highly unstable carboxyl radical rapidly extrudes carbon dioxide (CO₂) to form the desired 2,2-difluoro-2-(4-isopropylphenyl)methyl radical.
-
Radical Trapping: This radical can then be trapped by a suitable coupling partner, such as an electron-deficient alkene or a heteroaromatic system, to form a new C-C bond.
Workflow for Decarboxylative Coupling
Caption: General workflow for a photoredox-mediated decarboxylative coupling reaction.
Protocol 1: Photoredox-Mediated Decarboxylative Alkylation of an Electron-Deficient Alkene
This protocol describes the coupling of this compound with a Michael acceptor, a common strategy in medicinal chemistry to synthesize novel scaffolds.
Materials:
-
This compound (1.0 equiv)
-
N-Phenylmaleimide (1.2 equiv)
-
fac-Ir(ppy)₃ (1-2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed dimethylformamide (DMF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Blue LED light source
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Argon), add this compound, N-phenylmaleimide, fac-Ir(ppy)₃, and cesium carbonate.
-
Add anhydrous, degassed DMF via syringe.
-
Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from a blue LED light source.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoroalkylated product.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents quenching of the excited state of the photocatalyst by oxygen.
-
Degassed Solvent: Removes dissolved oxygen which can interfere with the catalytic cycle.
-
fac-Ir(ppy)₃: A commonly used and efficient photocatalyst for this type of transformation due to its favorable redox potentials and long-lived excited state.
-
Cesium Carbonate: A suitable base to deprotonate the carboxylic acid without causing significant side reactions. Its solubility in DMF is advantageous.
-
Blue LED: Provides the necessary energy to excite the photocatalyst.
Application in Amide Bond Formation
The carboxylic acid functionality of this compound allows for its straightforward use in amide bond formation, a ubiquitous reaction in the synthesis of pharmaceuticals. Standard peptide coupling reagents can be employed to activate the carboxylic acid for reaction with a primary or secondary amine.[6][7][8]
Protocol 2: Standard Amide Coupling using HATU
This protocol details a reliable method for the synthesis of an amide from this compound and a representative amine.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the reaction mixture and stir for another 10-15 minutes to allow for the formation of the activated ester.
-
Add benzylamine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Causality of Experimental Choices:
-
HATU: A highly efficient and widely used coupling reagent that minimizes side reactions and racemization (if applicable). It rapidly forms a highly reactive activated ester.
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and to deprotonate the amine if it is used as a salt. It also facilitates the activation of the carboxylic acid.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents. It must be anhydrous to prevent hydrolysis of the activated ester.
Relationship between Applications
Caption: Key synthetic transformations of the title compound.
Conclusion
This compound is a valuable and versatile building block for the introduction of the gem-difluoroalkyl motif into complex molecules. Its utility in both standard amide bond formations and modern photoredox-catalyzed decarboxylative couplings makes it a powerful tool for researchers in drug discovery and organic synthesis. The protocols outlined in this guide provide a solid foundation for the successful application of this reagent in the laboratory.
References
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- Exploring 2,2-Difluoro-2-(fluorosulfonyl)
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Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - Macmillan Group - Princeton University. (URL: [Link])
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2-(2,4-Difluorophenoxy)acetic acid | C8H6F2O3 | CID 223072 - PubChem. (URL: [Link])
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Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PubMed. (URL: [Link])
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2,2-Difluoro-2-phenylacetic acid | C8H6F2O2 | CID 726153 - PubChem. (URL: [Link])
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Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])
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Photoinduced Decarboxylative Difluoroalkylation and Perfluoroalkylation of α-Fluoroacrylic Acids - ResearchGate. (URL: [Link])
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: [Link])
- Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N- - The Royal Society of Chemistry. (URL: Not available)
-
Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis - UNL Digital Commons. (URL: [Link])
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (URL: [Link])
- Process for preparing 2,4,5-trifluorobenzoic acid - P
-
2,2-DIFLUOROETHYL ACETATE - ChemBK. (URL: [Link])
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (URL: [Link])
- US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)
-
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PubMed Central. (URL: [Link])
-
WO 2017/025985 A1 - Googleapis.com. (URL: [Link])
Sources
- 1. ossila.com [ossila.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-(2,4-Difluorophenoxy)acetic acid | C8H6F2O3 | CID 223072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Synthesis of 2,2-Difluoro-2-(4-isopropylphenyl)acetic Acid for Pharmaceutical and Agrochemical Research
Introduction
2,2-Difluoro-2-(4-isopropylphenyl)acetic acid is a valuable fluorinated building block in the development of novel pharmaceuticals and agrochemicals. The incorporation of the difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document provides a comprehensive guide for the scale-up synthesis of this important compound, detailing a robust and efficient protocol suitable for laboratory and pilot-plant scale production. The presented methodology is grounded in established chemical principles and has been designed for high yield, purity, and operational safety.
Strategic Approach to Synthesis
The synthesis of this compound is strategically designed in a two-step process. The core of this approach is the Reformatsky reaction , a classic and reliable method for the formation of β-hydroxy esters.[1][2] This is followed by a straightforward hydrolysis of the ester to the desired carboxylic acid. This synthetic route was chosen for its scalability, use of commercially available starting materials, and generally high yields.
The key transformation involves the reaction of a readily available aromatic ketone, 4'-isopropylacetophenone, with ethyl bromodifluoroacetate in the presence of activated zinc.[3] The resulting organozinc intermediate adds to the carbonyl group of the ketone to form the ethyl ester of 2,2-difluoro-3-hydroxy-3-(4-isopropylphenyl)butanoic acid. Subsequent hydrolysis of this ester furnishes the target molecule.
Visualizing the Synthetic Pathway
The overall synthetic workflow is depicted below, illustrating the two main stages of the process.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Part 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(4-isopropylphenyl)butanoate via Reformatsky Reaction
This protocol details the formation of the β-hydroxy ester intermediate. The reaction should be conducted under an inert atmosphere to prevent quenching of the organozinc reagent.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification | Supplier |
| 4'-Isopropylacetophenone | ≥98% | Commercially Available[3] |
| Ethyl bromodifluoroacetate | ≥98% | Commercially Available |
| Zinc Dust | <10 µm, ≥98% | Commercially Available |
| Iodine | Crystal, Reagent Grade | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Aqueous | Prepared in-house |
| Saturated Sodium Chloride Solution (Brine) | Aqueous | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Round-bottom flask with reflux condenser | Appropriate scale | Standard laboratory supplier |
| Magnetic stirrer and heating mantle | Standard laboratory supplier | |
| Addition funnel | Standard laboratory supplier | |
| Inert atmosphere setup (Nitrogen or Argon) | Standard laboratory supplier |
Protocol:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add zinc dust (1.5 equivalents). Briefly heat the zinc dust under vacuum and then cool to room temperature under an inert atmosphere. This activation step is crucial for initiating the reaction.
-
Initiation: Add a small crystal of iodine to the activated zinc. The purple color of the iodine should disappear upon stirring, indicating the activation of the zinc surface.
-
Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry of the activated zinc.
-
Reagent Addition: In a separate flask, prepare a solution of 4'-isopropylacetophenone (1.0 equivalent) and ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF.
-
Reaction Execution: Slowly add the solution from the addition funnel to the stirred zinc slurry. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours to ensure complete conversion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 1 M hydrochloric acid until the excess zinc has dissolved.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,2-difluoro-3-hydroxy-3-(4-isopropylphenyl)butanoate.
-
Expected Outcome:
The crude product is typically an oil. For small-scale reactions, purification can be achieved by column chromatography on silica gel. For larger scales, the crude product can often be used directly in the next step without further purification.
Part 2: Hydrolysis to this compound
This protocol describes the saponification of the ester intermediate to the final carboxylic acid product.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification | Supplier |
| Ethyl 2,2-difluoro-3-hydroxy-3-(4-isopropylphenyl)butanoate | Crude from Part 1 | - |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Pellets, Reagent Grade | Commercially Available |
| Ethanol or Methanol | Reagent Grade | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated | Commercially Available |
| Diethyl Ether or Ethyl Acetate | Reagent Grade | Commercially Available |
| Round-bottom flask with reflux condenser | Appropriate scale | Standard laboratory supplier |
| Magnetic stirrer and heating mantle | Standard laboratory supplier |
Protocol:
-
Saponification: Dissolve the crude ethyl 2,2-difluoro-3-hydroxy-3-(4-isopropylphenyl)butanoate in ethanol or methanol in a round-bottom flask. Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether or ethyl acetate to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
The product will precipitate as a solid. If it oils out, extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
-
Purification:
-
If the product precipitates, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If extracted, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or toluene).[4][5]
-
Expected Outcome and Characterization:
The final product, this compound, should be a white to off-white solid. The purity can be assessed by standard analytical techniques.
| Analytical Data | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with the structure |
| ¹⁹F NMR | Consistent with the structure |
| ¹³C NMR | Consistent with the structure |
| Mass Spectrometry | M+H⁺ peak corresponding to the molecular weight |
| Purity (HPLC) | ≥98% after crystallization |
Safety and Handling Precautions
Ethyl bromodifluoroacetate is a lachrymator and is corrosive.[6][7][8][9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The Reformatsky reaction can be exothermic, and appropriate cooling measures should be in place. The use of an inert atmosphere is essential for the success of the reaction and to prevent potential side reactions.
Zinc dust is flammable and should be handled with care, avoiding ignition sources.
Concentrated acids and bases are corrosive and should be handled with appropriate PPE.
Troubleshooting and Optimization
-
Low Yield in Reformatsky Reaction: Ensure the zinc is properly activated and all reagents and solvents are anhydrous. The rate of addition of the haloester and ketone can also influence the yield.
-
Incomplete Hydrolysis: The reaction time or the amount of base may need to be increased. Monitoring the reaction by TLC or LC-MS is recommended.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography may be necessary, even on a larger scale. Alternatively, exploring different crystallization solvents is advised.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers and drug development professionals can efficiently produce this valuable fluorinated building block for their research and development needs. The use of the Reformatsky reaction offers a reliable and high-yielding pathway to this important class of compounds.
References
-
Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Reformatsky Reaction. (n.d.). NROChemistry. Retrieved January 25, 2026, from [Link]
- Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N-Aryl Akrylamides. (n.d.). The Royal Society of Chemistry.
- Sato, K., Tarui, A., Omote, M., Kumadaki, I., & Ando, A. (2006). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses, 83, 177.
- Crochet, A. (n.d.). Guide for crystallization. University of Fribourg, Chemistry Department.
-
4-Isopropylacetophenone, min 98%, 100 grams. (n.d.). CP Lab Safety. Retrieved January 25, 2026, from [Link]
-
Reformatsky reaction. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025, October 28). PubMed Central.
- Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. (2025, August 10).
- 4-ethyl-2-methyl-2-octenoic acid. (n.d.). Organic Syntheses Procedure.
- Recent developments in the asymmetric Reformatsky-type reaction. (n.d.). PubMed Central.
- Pfaltz & Bauer. (n.d.).
- Crystallization regulation of solution-processed two-dimensional perovskite solar cells. (n.d.).
- gama-Lactams and the Reformatsky Reaction: New Tricks for Old Chemistry. (n.d.). SciSpace.
- Spectrum Pharmacy Products. (n.d.).
- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.).
-
4-Isopropylacetophenone. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
- Process for purification of acrylic acid by fractional crystallization. (n.d.).
- Fisher Scientific. (2023, September 29).
- The Reformatsky Reaction. (n.d.).
- Purification of phosphoric acid by melt crystalliz
- 4′-Isopropylacetophenone AldrichCPR. (n.d.). Sigma-Aldrich.
- ethyl 2,2-difluoro-3-hydroxy-3-(2-thienyl)
Sources
- 1. Reformatsky Reaction [organic-chemistry.org]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. calpaclab.com [calpaclab.com]
- 4. unifr.ch [unifr.ch]
- 5. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. spectrumrx.com [spectrumrx.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Troubleshooting & Optimization
optimizing reaction conditions for 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid synthesis
Welcome to the technical support center for the synthesis of 2,2-difluoro-2-(4-isopropylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction conditions and achieve high-yield, high-purity synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing a Reformatsky-type reaction, a common and effective method for forming the carbon-carbon bond in the presence of a difluoroester moiety.
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of the desired this compound. What are the likely causes and how can I rectify this?
Answer:
Low or no product yield in a Reformatsky-type reaction for this synthesis typically points to issues with the formation or reactivity of the organozinc reagent (the Reformatsky reagent). Here’s a systematic approach to troubleshooting:
-
Activation of Zinc: The metallic zinc surface can be passivated by a layer of zinc oxide, which prevents its reaction with the ethyl 2-bromo-2,2-difluoroacetate.
-
Causality: The oxidative insertion of zinc into the carbon-halogen bond is the critical first step. An oxidized surface inhibits this process.[1][2]
-
Solution: Activate the zinc prior to the reaction. Common activation methods include:
-
Washing with dilute HCl followed by water, ethanol, and ether rinses, and drying under vacuum.
-
Using a small amount of iodine or 1,2-dibromoethane to initiate the reaction. The color change (disappearance of iodine's brown color or evolution of ethylene gas) indicates zinc activation.
-
-
-
Purity of Reagents and Solvent: The Reformatsky reagent is a potent nucleophile and base, making it highly sensitive to moisture and protic impurities.
-
Causality: Water or other protic impurities will quench the organozinc reagent as it forms, preventing it from reacting with the 4-isopropylbenzaldehyde.
-
Solution:
-
Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere).
-
Use anhydrous solvents. Tetrahydrofuran (THF) is a common solvent and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, dry container.
-
Ensure the 4-isopropylbenzaldehyde and ethyl 2-bromo-2,2-difluoroacetate are of high purity and free from water.
-
-
-
Reaction Temperature: The temperature profile of the reaction is crucial.
-
Causality: The formation of the organozinc reagent is exothermic and may require initial heating to overcome the activation energy. However, the subsequent reaction with the aldehyde should be controlled to prevent side reactions.
-
Solution:
-
Gentle heating (e.g., 40-50 °C) may be necessary to initiate the formation of the Reformatsky reagent.
-
Once the reaction has initiated (often indicated by a color change or gentle refluxing), the addition of the aldehyde should be done at a controlled temperature, often at room temperature or slightly below, to ensure a smooth reaction and minimize side products.
-
-
Issue 2: Formation of Impurities and Side Products
Question: My reaction yields a complex mixture of products, and the purification of this compound is proving difficult. What are the common side reactions and how can I suppress them?
Answer:
The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Wurtz-type Coupling: The Reformatsky reagent can couple with itself, leading to the formation of a dimer of the ester.
-
Causality: This side reaction is more prevalent at higher temperatures and with a high concentration of the organozinc reagent before the aldehyde is introduced.
-
Solution: Add the ethyl 2-bromo-2,2-difluoroacetate slowly to the suspension of activated zinc and 4-isopropylbenzaldehyde. This "in situ" formation and immediate reaction of the organozinc reagent keeps its concentration low and favors the desired reaction with the aldehyde.
-
-
Dehydration of the β-hydroxy Ester: The initial product of the Reformatsky reaction is a β-hydroxy ester. This can undergo dehydration during acidic workup, especially if heated.
-
Causality: The presence of an acidic proton on the carbon bearing the hydroxyl group and the electron-withdrawing nature of the adjacent difluoromethyl group can facilitate elimination.
-
Solution: Perform the acidic workup at a low temperature (e.g., using an ice bath). Use a milder acid for quenching, such as a saturated aqueous solution of ammonium chloride, before proceeding to a more acidic extraction if necessary.
-
-
Unreacted Starting Materials: The presence of significant amounts of unreacted 4-isopropylbenzaldehyde or ethyl 2-bromo-2,2-difluoroacetate indicates an incomplete reaction.
-
Causality: This can be due to the reasons outlined in "Low or No Product Formation" or incorrect stoichiometry.
-
Solution:
-
Re-evaluate the zinc activation and dryness of the reaction conditions.
-
Ensure the correct molar ratios of reactants are used. A slight excess of the zinc and the bromoester is often employed to ensure complete conversion of the aldehyde.
-
-
Issue 3: Difficulty in Hydrolysis of the Ester
Question: I have successfully synthesized the ethyl ester of this compound, but I am facing challenges in hydrolyzing it to the final carboxylic acid. What are the optimal conditions for this step?
Answer:
The hydrolysis of the ethyl ester to the carboxylic acid is the final step. Difficulties here can arise from steric hindrance or the electron-withdrawing effect of the difluoro group.
-
Incomplete Hydrolysis: Standard hydrolysis conditions may not be sufficient for complete conversion.
-
Causality: The difluoromethyl group can influence the reactivity of the adjacent ester carbonyl group.
-
Solution:
-
Use a stronger base or higher temperature. A mixture of aqueous sodium hydroxide or potassium hydroxide in an alcohol-water co-solvent system (e.g., ethanol/water or methanol/water) heated to reflux is typically effective.
-
Increase the reaction time and monitor the progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
-
Product Purification: The final product is a carboxylic acid and may be soluble in water, making extraction challenging.[3]
-
Causality: The polarity of the carboxylic acid can lead to its partitioning into the aqueous phase during workup.[3]
-
Solution:
-
After hydrolysis and acidification of the reaction mixture to a pH of 2-3 with an acid like HCl, ensure thorough extraction with an organic solvent such as ethyl acetate or dichloromethane.[4]
-
Perform multiple extractions (e.g., 3-4 times) to maximize the recovery of the product from the aqueous layer.
-
Washing the combined organic layers with brine can help to remove residual water before drying over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Reformatsky reaction in this synthesis?
A1: The Reformatsky reaction involves the insertion of zinc metal into the carbon-bromine bond of ethyl 2-bromo-2,2-difluoroacetate to form an organozinc intermediate, often referred to as a zinc enolate. This nucleophilic enolate then adds to the electrophilic carbonyl carbon of 4-isopropylbenzaldehyde. The resulting zinc alkoxide is then protonated during the aqueous workup to yield the β-hydroxy ester, which is subsequently hydrolyzed to the final carboxylic acid product.
Q2: Why is zinc the preferred metal for this reaction?
A2: Zinc is particularly well-suited for the Reformatsky reaction because its reactivity is moderate. It is reactive enough to insert into the carbon-halogen bond of the α-haloester but not so reactive that it will readily react with the ester functional group itself.[2] This is a key advantage over more reactive organometallic reagents like Grignard or organolithium reagents, which would likely attack the ester.
Q3: Can I use other starting materials for the difluoroacetate component?
A3: Yes, while ethyl 2-bromo-2,2-difluoroacetate is commonly used, other α-halo-difluoroacetates can also be employed. For instance, methyl or t-butyl esters could be used, and the corresponding chloro- or iodo-acetates are also potential substrates, though their reactivity may differ. The choice of ester may influence the ease of the final hydrolysis step.
Q4: What are the key safety precautions I should take during this synthesis?
A4:
-
Handling of Reagents: Ethyl 2-bromo-2,2-difluoroacetate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Inert Atmosphere: The reaction is moisture-sensitive, so maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial for both safety (preventing the reaction of activated zinc with air) and reaction success.
-
Exothermic Reaction: The formation of the Reformatsky reagent can be exothermic. It is important to have a cooling bath available to control the reaction temperature, especially during the initial stages.
Experimental Protocol: Synthesis of this compound
This protocol outlines a reliable method for the synthesis of the target compound via a Reformatsky-type reaction followed by hydrolysis.
Step 1: Synthesis of Ethyl 2,2-Difluoro-2-(4-isopropylphenyl)acetate
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents).
-
Solvent Addition: Add anhydrous THF to the flask to cover the zinc.
-
Initiation (Optional but Recommended): Add a small crystal of iodine. Stir the mixture until the brown color of the iodine disappears.
-
Reactant Addition: Add 4-isopropylbenzaldehyde (1.0 equivalent) to the flask. In the dropping funnel, prepare a solution of ethyl 2-bromo-2,2-difluoroacetate (1.1 equivalents) in anhydrous THF.
-
Reaction: Add the ethyl 2-bromo-2,2-difluoroacetate solution dropwise to the stirred suspension of zinc and aldehyde at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure ethyl ester.[5]
Step 2: Hydrolysis to this compound
-
Hydrolysis: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide solution.
-
Heating: Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).[4]
-
Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.
| Parameter | Value | Notes |
| Zinc | 1.2 eq | Activation is critical. |
| 4-isopropylbenzaldehyde | 1.0 eq | Ensure high purity. |
| Ethyl 2-bromo-2,2-difluoroacetate | 1.1 eq | Handle in a fume hood. |
| Solvent | Anhydrous THF | Must be dry. |
| Reaction Temperature (Step 1) | RT to 50 °C | Control the initial exotherm. |
| Hydrolysis Base (Step 2) | NaOH or KOH | Ensure complete reaction. |
| Final pH (Step 2 Workup) | 2-3 | For protonation of the carboxylate. |
Visualizing the Process
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
Sources
- 1. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reformatsky Reaction [organic-chemistry.org]
- 3. US9120740B2 - Method for preparing difluoroacetic acid - Google Patents [patents.google.com]
- 4. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
stability issues of 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid in solution
Technical Support Center: 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid
Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the stability and successful application of this compound in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter. The question-and-answer format is designed to help you quickly identify and resolve common challenges.
Question 1: I'm observing a gradual decrease in the concentration of my stock solution over time, even when stored at 4°C. What is the likely cause?
Answer: The primary cause is likely slow hydrolysis or decarboxylation, which can occur even at refrigerated temperatures over extended periods, especially if the solvent is not anhydrous or is protic. The gem-difluoroacetic acid moiety is susceptible to degradation. The strong electron-withdrawing nature of the two fluorine atoms makes the carboxyl group a good leaving group, potentially leading to decarboxylation under certain conditions.[1]
-
Causality: The C-C bond between the carboxylic acid and the difluorinated carbon can be labile. In the presence of nucleophiles or under thermal stress, this can lead to the loss of CO2. While refrigeration slows this process, it doesn't stop it entirely.
-
Immediate Action:
-
Re-analyze Purity: Use a freshly calibrated HPLC-UV or LC-MS system to re-confirm the concentration and purity of your stock.
-
Solvent Check: Ensure your solvent (e.g., DMSO, Acetonitrile) is of high purity and anhydrous. Moisture can facilitate hydrolytic degradation pathways.[2][3]
-
Recommendation: For long-term storage (>1 month), we recommend storing the compound as a dry powder at -20°C or below and preparing fresh solutions as needed.
-
Question 2: My HPLC chromatogram shows a new, unidentified peak appearing in my stability samples. How can I identify this degradant?
Answer: The appearance of a new peak is a clear indicator of degradation. The most probable degradation pathways for α,α-difluoro carboxylic acids are decarboxylation and, to a lesser extent, hydrolysis of the C-F bonds under harsh conditions.[4][5]
-
Likely Degradant: The most common degradant would be the decarboxylated product: 1-(1,1-difluoroethyl)-4-isopropylbenzene .
-
Troubleshooting Workflow:
-
LC-MS Analysis: The most effective method for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the parent compound is approximately 228.24 g/mol . The decarboxylated product would have a mass of approximately 184.24 g/mol (a loss of 44 Da, corresponding to CO2).
-
Forced Degradation Study: To confirm the identity, perform a forced degradation study. Expose a small sample of the solution to mild heat (e.g., 40-50°C) for a few hours. If the new peak increases significantly, it confirms it is a degradation product.[6]
-
NMR Spectroscopy: If sufficient material is available, ¹⁹F and ¹H NMR can be used to characterize the structure of the degradant after isolation or in the mixture if the concentration is high enough.
-
Caption: Workflow for identifying unknown degradation products.
Question 3: I am performing an experiment in an aqueous buffer at physiological pH (7.4) and see rapid degradation. Why is this happening and what can I do?
Answer: Aqueous buffers, especially at neutral to alkaline pH, can accelerate the degradation of α,α-difluoro carboxylic acids. The carboxylate anion, which is the predominant form at pH 7.4 (pKa is estimated to be around 2-3), is more prone to decarboxylation than the protonated carboxylic acid.
-
Mechanism: At pH 7.4, the carboxylic acid is deprotonated to form a carboxylate. This anionic form can be unstable, particularly if heated, and may undergo decarboxylation. Studies on perfluorocarboxylic acids (PFCAs) show that degradation often initiates at the carboxylate end.[4][7] Alkaline conditions have been shown to facilitate the degradation of some fluorinated acids.[7]
-
Recommendations:
-
Minimize Time in Buffer: Prepare the buffered solution immediately before use. Do not store the compound in aqueous buffers.
-
Lower Temperature: Perform the experiment at the lowest feasible temperature to slow the degradation rate.
-
Consider a Co-solvent: If the experimental design allows, using a co-solvent like DMSO or ethanol (e.g., up to 5-10% of the total volume) can sometimes improve stability by reducing the activity of water.
-
pH Adjustment: If possible, conduct the experiment at a slightly acidic pH (e.g., pH 5-6) where the protonated form of the acid is more prevalent and potentially more stable.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For maximum long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C or colder .[8] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.[9]
Q2: Which solvents are recommended for preparing stock solutions?
A2: High-purity, anhydrous solvents are strongly recommended.
-
Primary Choices: Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous N,N-Dimethylformamide (DMF).
-
Secondary Choices: Anhydrous Acetonitrile (ACN) or Ethanol.
-
Avoid: Protic solvents, especially water, for long-term storage. If aqueous solutions are required, they should be prepared fresh from a stock solution in an organic solvent.[10]
Q3: What is the primary degradation pathway I should be aware of?
A3: The most likely degradation pathway under typical experimental conditions (mild heat, neutral/basic pH) is decarboxylation . This involves the loss of carbon dioxide (CO2) from the molecule.[1][11] Under more aggressive conditions (strong acid/base, high heat), hydrolysis of the C-F bonds to form a ketone is also a possibility, though less common.[3]
Caption: Primary degradation pathway via decarboxylation.
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary tool.[12]
-
Method: A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically effective.
-
Detection: The phenyl group provides a strong chromophore, making UV detection (e.g., at 254 nm or 220 nm) suitable.
-
Confirmation: Coupling HPLC to a mass spectrometer (LC-MS) is ideal for confirming the identity of the parent peak and any degradants.[12]
Part 3: Protocols and Data Tables
Table 1: Solvent Compatibility and Storage Recommendations
| Solvent | Suitability for Stock ( >1 week) | Recommended Storage Temp. | Notes |
| Anhydrous DMSO | Excellent | -20°C | Industry standard. Hygroscopic; use with care. |
| Anhydrous Ethanol | Good | -20°C | Suitable for many biological assays. |
| Anhydrous Acetonitrile | Good | -20°C | Good for analytical standards. |
| Aqueous Buffers (e.g., PBS) | Not Recommended | N/A | Prepare fresh before use. Significant degradation can occur within hours to days.[7] |
| Water | Not Recommended | N/A | Low solubility and promotes hydrolysis/decarboxylation. |
Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
-
Pre-analysis: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening.
-
Weighing: Accurately weigh the desired amount of the solid compound in a sterile microcentrifuge tube or glass vial. (e.g., 2.28 mg for 1 mL of a 10 mM solution).
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but do not overheat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Short-Term Stability Assessment via HPLC-UV
This protocol provides a framework to assess stability in a specific experimental buffer over 24 hours.
-
Preparation (t=0):
-
Prepare a 1 mM solution of the compound in your desired aqueous buffer from a freshly prepared 100 mM DMSO stock (final DMSO concentration should be 1%).
-
Immediately inject a sample (e.g., 10 µL) onto the HPLC system. This is your t=0 reference point. Record the peak area of the parent compound.
-
-
Incubation:
-
Store the remaining buffered solution under your exact experimental conditions (e.g., 37°C incubator).
-
-
Time Points:
-
At specified time points (e.g., 2, 4, 8, 24 hours), remove an aliquot and inject it onto the HPLC system.
-
-
Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 peak area.
-
Monitor the chromatograms for the appearance and growth of any new peaks, which would indicate degradation products.
-
-
System Suitability:
-
Use a validated HPLC method. Ensure the system is equilibrated and that a standard injection shows reproducible retention time and peak area before starting the experiment.[13]
-
References
-
PubChem. 2,2-Difluoro-2-phenylacetic acid. National Center for Biotechnology Information. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Fluoride. U.S. Department of Health and Human Services. [Link]
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ResearchGate. Degradation and Transformation of Organic Fluorine Compounds.[Link]
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REDA Safe. Chemical Compatibility and Storage Guidelines.[Link]
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ACS Omega. Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. American Chemical Society. [Link]
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RSC Publishing. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Royal Society of Chemistry. [Link]
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National Center for Biotechnology Information (PMC). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. U.S. National Library of Medicine. [Link]
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University of California, Riverside. Practices for Proper Chemical Storage.[Link]
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RSC Publishing. How external forces affect the degradation properties of perfluorooctanoic acid in mechanochemical degradation: a DFT study. Royal Society of Chemistry. [Link]
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ACS Publications. Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. American Chemical Society. [Link]
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Organic & Biomolecular Chemistry. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Royal Society of Chemistry. [Link]
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National Institutes of Health (NIH). Recent developments in methods for analysis of perfluorinated persistent pollutants.[Link]
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National Center for Biotechnology Information (PMC). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. U.S. National Library of Medicine. [Link]
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Chemistry LibreTexts. Decarboxylation of Carboxylic Acids.[Link]
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ResearchGate. Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions.[Link]
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ResearchGate. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles.[Link]
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ACS Publications. Spontaneous Perfluorooctanoic Acid Degradation at Gas–Liquid Interfaces. American Chemical Society. [Link]
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University of Waterloo. Chemical Storage Fact Sheet.[Link]
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MDPI. Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile.[Link]
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EJNMMI Radiopharmacy and Chemistry. Stability evaluation of [18F]FDG.[Link]
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Czech Journal of Food Sciences. Formation of carboxylic acids during degradation of monosaccharides.[Link]
-
MDPI. Comparison between Chemical and Biological Degradation Processes for Perfluorooctanoic Acid.[Link]
-
ACS Publications. Direct Hydrodecarboxylation of Aliphatic Carboxylic Acids: Metal- and Light-Free. American Chemical Society. [Link]
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National Center for Biotechnology Information (PMC). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. U.S. National Library of Medicine. [Link]
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Separation Science. Analytical Techniques In Stability Testing.[Link]
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Wikipedia. Phenylacetic acid.[Link]
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Master Organic Chemistry. Decarboxylation.[Link]
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ACS Publications. Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. American Chemical Society. [Link]
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Science. Low-temperature mineralization of perfluorocarboxylic acids.[Link]
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ResearchGate. Degradation Pathways.[Link]
-
University of California, Berkeley. Chemical Storage Guide.[Link]
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YouTube. Decarboxylation of carboxylic acid salt to prepare alkane: Basic concept and complete mechanism.[Link]
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managing acidic byproducts in 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid reactions
Technical Support Center: 2,2-Difluoro-2-(4-isopropylphenyl)acetic Acid Synthesis
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with managing acidic byproducts during this synthesis. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Acidic Challenge
This section addresses the fundamental questions regarding the origin and impact of acidic impurities.
Q1: What are the primary sources of acidic byproducts in the synthesis of this compound?
A1: The generation of acidic byproducts is intrinsically linked to the common synthetic routes employed. The most significant sources include:
-
Hydrolysis of Intermediates: Many syntheses proceed through an ester or acid halide intermediate (e.g., ethyl 2,2-difluoro-2-(4-isopropylphenyl)acetate). The final hydrolysis step to yield the carboxylic acid can be a source of unreacted mineral acid (e.g., HCl, H₂SO₄) used as a catalyst. Furthermore, incomplete hydrolysis leaves acidic starting materials.
-
Reformatsky-Type Reactions: This classic carbon-carbon bond-forming reaction often uses α-halo esters and zinc, followed by an acidic workup to protonate the intermediate and dissolve excess zinc metal.[1][2] This introduces strong acids (typically HCl or H₂SO₄) into the crude product mixture.
-
Reagents and Side Reactions: The use of certain fluorinating agents or catalysts can lead to the formation of hydrofluoric acid (HF), a particularly hazardous and corrosive byproduct.[3] Additionally, side reactions or degradation of starting materials can generate various organic and inorganic acids.[]
-
Carbonylation Reactions: Some synthetic routes may involve the palladium-catalyzed carbonylation of a benzyl halide.[5] These reactions often require additives or generate halide acids (e.g., HBr, HCl) throughout the process.
Q2: Why is the rigorous management of these acidic byproducts so critical for my research?
A2: Meticulous control over acidic impurities is paramount for several reasons that impact both the immediate experiment and downstream applications:
-
Product Purity & Safety: Residual acids are critical impurities in an Active Pharmaceutical Ingredient (API). Their presence can affect the drug's stability, efficacy, and safety profile, making their removal a regulatory necessity.[6]
-
Reaction Yield: An improper pH during work-up can lead to the formation of stable emulsions, making phase separation difficult and causing significant loss of product. Furthermore, some intermediates may be unstable in highly acidic or basic conditions, leading to degradation.
-
Downstream Reactions: If the this compound is to be used in subsequent steps (e.g., amide coupling), residual acids will neutralize the required base, inhibit catalysts, and prevent the reaction from proceeding efficiently.
-
Equipment Integrity: Strong acids, especially hydrofluoric acid (HF) and hydrochloric acid (HCl), are highly corrosive to standard laboratory equipment, including stainless steel reactors and glassware.
Q3: What are the specific safety concerns associated with hydrofluoric acid (HF) as a potential byproduct?
A3: Hydrofluoric acid is one of the most hazardous acids you might encounter. Unlike other strong acids, its danger is not always immediately apparent from initial contact.
-
Extreme Toxicity: HF is a contact poison that causes severe, deep-tissue burns. It penetrates the skin, and the fluoride ion complexes with calcium and magnesium in the body, which can lead to metabolic disruption and cardiac arrest.[3]
-
Delayed Onset: The pain from dilute HF exposure may be delayed for several hours, leading to more severe injury as the victim is unaware of the exposure.
-
Inhalation Hazard: Inhaling HF vapors can cause severe lung injury, including pulmonary edema.
-
Specialized First Aid: HF exposure requires immediate and specialized medical attention, including the application of calcium gluconate gel to the affected area to neutralize the fluoride ions. Always have an HF-specific spill kit and first aid protocol in place before starting any reaction that could potentially generate it.
Section 2: Troubleshooting Guide - From Reaction Quench to Final Product
This section provides practical, step-by-step solutions to common issues encountered during the synthesis.
Issue 1: The crude reaction mixture is highly acidic after the reaction is complete.
-
Diagnosis: The most straightforward method is to spot a small, quenched sample of the aqueous layer onto a pH strip (expected pH < 2). This acidity is often intentional, resulting from an acidic workup to protonate the product and dissolve metal salts. The key is to manage this acidity in a controlled manner.
-
Core Problem: Failure to properly neutralize the crude mixture before extraction will result in the desired carboxylic acid product remaining in the aqueous layer as a salt (if a base is prematurely added) or, more commonly, lead to dangerous off-gassing and emulsion formation.
The following diagram illustrates the decision-making process and workflow for safely neutralizing the reaction mixture and extracting the product.
Caption: A logical workflow for post-reaction work-up.
-
Preparation: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium carbonate (Na₂CO₃). Ensure the receiving flask is at least 4 times the volume of the reaction mixture to accommodate potential foaming.
-
Quenching: Slowly pour the crude reaction mixture into a beaker containing crushed ice. This dissipates the heat of reaction and any exothermic heat from the initial phase of neutralization.
-
Initial Neutralization: Place the beaker in an ice bath on a magnetic stirrer. Begin the slow, portion-wise addition of the basic solution. Causality: A weak base like sodium bicarbonate is preferred for the initial bulk neutralization because its reaction with strong acid is less exothermic than a strong base like NaOH, and the visible CO₂ evolution provides a clear visual cue for the reaction rate.[3]
-
Vigilant Monitoring: Vigorous gas evolution (CO₂) will occur. Add the base slowly, allowing the effervescence to subside between additions to prevent the reaction from foaming over.
-
Final pH Adjustment: Once the vigorous effervescence ceases (around pH 5-6), you can switch to a stronger base like 1M NaOH to bring the pH to a final target of 8-9. This ensures the acidic product is deprotonated to its carboxylate salt and remains in the aqueous layer, while non-acidic organic impurities can be washed away.
-
Organic Wash: Transfer the basic aqueous solution to a separatory funnel and extract once with a non-polar organic solvent (e.g., hexanes or diethyl ether) to remove any non-acidic impurities. Discard the organic layer.
-
Re-Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 2M HCl) until the pH is ~1-2.[7] The desired carboxylic acid product will precipitate out or will be ready for extraction.
-
Product Extraction: Extract the acidified aqueous layer 3 times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Final Wash and Dry: Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
| Base | Formula | pKa of Conj. Acid | Use Case & Rationale | Cautions |
| Sodium Bicarbonate | NaHCO₃ | 6.3 | Primary Choice for Bulk Neutralization. Gentle, safe, and visible CO₂ evolution helps control addition rate. Ideal for neutralizing strong mineral acids. | Can cause significant foaming. Not basic enough to fully deprotonate the product. |
| Sodium Carbonate | Na₂CO₃ | 10.3 | Good for Bulk Neutralization. More basic than NaHCO₃, ensuring product deprotonation. | Stronger effervescence and foaming than NaHCO₃. |
| Sodium Hydroxide | NaOH | ~15.7 | Final pH Adjustment. Used after bulk neutralization to bring the pH to 8-9. Not recommended for initial neutralization of strong acids due to high exothermicity. | Highly exothermic reaction with acid. Can cause localized heating and potential degradation of the product. Can hydrolyze ester impurities. |
| Calcium Hydroxide | Ca(OH)₂ | ~12.4 | Used for HF Neutralization. Forms insoluble CaF₂, which is safer to handle and dispose of than soluble fluoride salts.[3] | The resulting solid precipitate can make extractions more difficult. |
Issue 2: The final isolated product fails purity analysis due to residual acidic impurities.
-
Diagnosis: This is typically identified via analytical methods such as HPLC (showing co-eluting peaks), ¹H NMR (unidentified peaks, especially in the acidic proton region), or a failed titration assay.
-
Core Problem: This indicates that the aqueous work-up was insufficient or that the purification method was not optimized. Acidic impurities may have been co-extracted or co-precipitated with the final product.
Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles from the desired product.
-
Solvent Selection: The key is to find a solvent system where the this compound is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures. Common starting points are toluene, heptane/ethyl acetate mixtures, or isopropanol/water.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the crude product.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for at least one hour to maximize crystal formation. Slow cooling is crucial for forming pure crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to a constant weight.
This is a liquid-liquid extraction technique that leverages the acidic nature of the product to separate it from neutral or basic impurities. This is essentially a more rigorous version of the work-up described in Protocol 1.
-
Dissolution: Dissolve the impure product in an organic solvent like ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it 2-3 times with a basic aqueous solution (e.g., 1M Na₂CO₃). The desired acid will move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.
-
Separation: Combine the aqueous layers. Discard the organic layer (which contains the neutral impurities).
-
Re-Acidification and Extraction: Cool the combined aqueous layers in an ice bath and re-acidify to pH 1-2 with 2M HCl. Extract the purified product back into an organic solvent (3x with ethyl acetate).
-
Final Wash and Dry: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified product.
Section 3: Analytical Methods for Impurity Detection
Q: How can I reliably detect and quantify the acidic impurities in my sample?
A: A multi-pronged approach is often necessary for robust quality control. No single technique can do everything.[8]
Caption: A typical sequence for analytical testing.
| Technique | Abbreviation | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography | HPLC | Purity (% area), detection of non-volatile organic impurities.[9][10] | Highly sensitive and quantitative. The primary method for purity assessment in pharma. | Requires reference standards for absolute quantification. May not detect inorganic acids. |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Molecular weight of impurities, enabling identification.[8][9] | Provides structural information on unknown peaks found in HPLC. | Response factors can vary, making it less quantitative than HPLC-UV without standards. |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural confirmation of the main product and identification of impurities with characteristic signals (¹H, ¹³C, ¹⁹F).[] | Provides definitive structural information. ¹⁹F NMR is excellent for fluorine-containing impurities. | Lower sensitivity than HPLC. Quantification requires an internal standard. |
| Acid-Base Titration | - | Total acidic content (assay of the main product). | Simple, inexpensive, and highly accurate for determining the total molar amount of acidic species. | Non-specific; it measures the main product and all acidic impurities combined. |
| Gas Chromatography-Mass Spectrometry | GC-MS | Detection of volatile impurities (e.g., residual solvents, volatile acidic byproducts after derivatization).[10] | Excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile compounds like the main product or mineral acids. |
References
- CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google P
-
ResearchGate - (PDF) 224. The heat of hydrolysis of acetyl fluoride. [Link]
-
Taylor & Francis Online - Difluoroacetic acid: an alternative acid in the detritylation reaction for the solid-phase synthesis of oligonucleotides. [Link]
-
Scientific Research Publishing - A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
- Google Patents - EP3945074A1 - Process to reduce the concentration of fluoroorganic acidic compound in aqueous dispersions.
-
Organic Chemistry Portal - Reformatsky Reaction. [Link]
-
YouTube - Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. [Link]
-
YouTube - How Do You Neutralize Hydrofluoric Acid? - Chemistry For Everyone. [Link]
- Google Patents - US9120740B2 - Method for preparing difluoroacetic acid.
-
ResearchGate - Synthesis and Hydrolysis of Aryl Fluoroglycosides | Request PDF. [Link]
-
Purdue University - Fluoroorganic Chemistry - Ramachandran Research Group. [Link]
-
Arborpharm - How Are Impurities In Apis Detected And Removed? [Link]
-
Alfa Chemical Co., Ltd - Production of Difluoroacetic Acid. [Link]
-
Wikipedia - Reformatsky reaction. [Link]
-
PubChem - Acetyl fluoride, 2-chloro-2,2-difluoro-. [Link]
- Google Patents - RU2172309C2 - Method of preparing 2-(phenylamino)
-
Agilent - Pharmaceutical Impurity Analysis Overview. [Link]
-
National Institutes of Health (NIH) - The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. [Link]
-
MySkinRecipes - 2,2-difluoro-2-(4-nitrophenyl)acetic acid. [Link]
-
Beilstein Journals - Recent developments in the asymmetric Reformatsky-type reaction. [Link]
-
MDPI - Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. [Link]
-
Sci-Hub - The recent progress of fluoroorganic chemistry in China. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Spectroscopic Data Analysis: Confirmation of 2,2-Difluoro-2-(4-isopropylphenyl)acetic Acid
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the expected spectroscopic data for 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid, a compound of interest in medicinal chemistry and materials science. By leveraging foundational principles of spectroscopic interpretation and comparing with data from structurally related analogs, we will establish a reliable framework for its identification and characterization. This document is designed to not only present the data but also to elucidate the scientific reasoning behind the analysis, ensuring a self-validating and authoritative approach.
Introduction: The Significance of Spectroscopic Confirmation
This compound (CAS 1027514-26-6) is a specialized organic molecule featuring a difluoroacetic acid moiety attached to an isopropyl-substituted phenyl ring.[1] The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule, making compounds like this valuable for creating novel pharmaceuticals and advanced materials.[2] Given the subtlety of these effects, absolute certainty in the molecular structure is paramount.
This guide will walk through the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will dissect the anticipated signals, drawing comparisons with analogous structures to build a comprehensive and validated analytical profile.
Predicted Spectroscopic Data and Structural Elucidation
Due to the novelty of this specific compound, publicly available experimental spectra are not readily accessible. However, based on established principles of spectroscopy and data from similar molecules, we can predict the key spectral features with a high degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will focus on ¹H, ¹³C, and ¹⁹F NMR.
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| ~10-13 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is typically a broad singlet in the downfield region of the spectrum.[3] |
| ~7.5 | Doublet | 2H | Ar-H (ortho to -C(F)₂) | The protons on the aromatic ring ortho to the electron-withdrawing difluoroacetic acid group will be deshielded and appear downfield. They will be split into a doublet by the adjacent meta protons. |
| ~7.3 | Doublet | 2H | Ar-H (meta to -C(F)₂) | These aromatic protons will be split into a doublet by the ortho protons. |
| ~3.0 | Septet | 1H | -CH(CH₃)₂ | The methine proton of the isopropyl group will be split into a septet by the six equivalent methyl protons.[4] |
| ~1.2 | Doublet | 6H | -CH(CH₃)₂ | The six equivalent methyl protons of the isopropyl group will be split into a doublet by the methine proton.[5] |
Causality in ¹H NMR: The electron-withdrawing nature of the difluoroacetic acid group causes a downfield shift (deshielding) of the adjacent aromatic protons. The splitting patterns (multiplicity) are a direct result of spin-spin coupling between neighboring, non-equivalent protons, providing crucial connectivity information.
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |
| ~170 | -COOH | The carbonyl carbon of a carboxylic acid typically appears in this downfield region.[6] |
| ~150 | Ar-C (ipso to isopropyl) | The aromatic carbon attached to the isopropyl group. |
| ~130 | Ar-C (ipso to -C(F)₂) | The aromatic carbon attached to the difluoroacetic acid group will be a triplet due to coupling with the two fluorine atoms. |
| ~128 | Ar-CH (ortho to -C(F)₂) | Aromatic CH carbons. |
| ~127 | Ar-CH (meta to -C(F)₂) | Aromatic CH carbons. |
| ~115 (t) | -C(F)₂COOH | The carbon atom bonded to two fluorine atoms will show a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to ¹JCF coupling. |
| ~34 | -CH(CH₃)₂ | The methine carbon of the isopropyl group.[7] |
| ~24 | -CH(CH₃)₂ | The two equivalent methyl carbons of the isopropyl group.[8] |
Self-Validation through ¹³C NMR: The presence of a triplet around 115 ppm is a strong diagnostic indicator for the -C(F)₂- group, providing internal validation of the structure.
¹⁹F NMR is highly sensitive and provides a distinct signal for fluorine atoms, making it an invaluable tool for confirming fluorinated compounds.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Rationale and Comparative Analysis |
| -80 to -120 | Singlet | The two fluorine atoms of the difluoromethyl group are equivalent and will appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. This chemical shift range is characteristic for -CF₂- groups.[9][10] |
Authoritative Grounding in ¹⁹F NMR: The chemical shift of fluorine is highly sensitive to its electronic environment. The predicted range is based on extensive databases of fluorinated organic compounds and provides a high degree of confidence in structural assignment.[11]
Infrared (IR) Spectroscopy: Vibrational Signatures
IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Analysis |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) | The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding.[6][12] |
| ~2960 | Medium | C-H stretch (Aliphatic) | C-H stretching vibrations of the isopropyl group. |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of a carboxylic acid dimer is a strong, sharp peak.[3] |
| ~1600, ~1450 | Medium to Weak | C=C stretch (Aromatic) | Characteristic aromatic ring vibrations. |
| 1100-1300 | Strong | C-F stretch | Carbon-fluorine bonds exhibit strong absorption bands in this region. |
Experimental Causality in IR: The broadness of the O-H stretch is a direct consequence of intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid or liquid state. This is a hallmark of carboxylic acids.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Rationale and Comparative Analysis |
| 214 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂F₂O₂). |
| 169 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da). This is a common fragmentation pathway for carboxylic acids.[13] |
| 127 | [M - C₂HF₂O₂]⁺ | Loss of the difluoroacetic acid moiety, leaving the isopropylphenyl cation. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds containing a benzyl group, though less likely to be the base peak here. |
Trustworthiness in MS Analysis: The observation of the molecular ion peak at m/z 214, along with the characteristic loss of the carboxyl group, provides strong evidence for the proposed structure and molecular formula.
Comparative Analysis with Alternative Structures
To further solidify the structural confirmation, it is crucial to compare the predicted data with that of similar molecules.
-
α,α-Difluorophenylacetic acid (CAS 360-03-2): This simpler analog lacks the isopropyl group.[14] Its spectroscopic data would show similar signals for the difluoroacetic acid moiety but would be simpler in the aromatic and aliphatic regions of the NMR spectra.
-
2,2-difluoro-2-(4-nitrophenyl)acetic acid: The nitro group in this analog is strongly electron-withdrawing, which would cause a more significant downfield shift of the aromatic protons in the ¹H NMR spectrum compared to the isopropyl-substituted compound.[2]
By comparing the predicted spectra of our target compound with the known spectra of these and other analogs, any discrepancies would highlight the specific structural contributions of the 4-isopropylphenyl group.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse proton spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate all signals and determine the multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set the spectral width to cover the range of -50 to -250 ppm.
-
Use an appropriate reference standard (e.g., CFCl₃).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or KBr pellet.
-
Ratio the sample spectrum against the background to obtain the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis process for structural confirmation.
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
This guide has outlined a comprehensive approach to the spectroscopic data analysis and confirmation of this compound. By combining predicted data based on fundamental principles with a robust comparative methodology and detailed experimental protocols, researchers can confidently verify the structure of this and other novel fluorinated compounds. The principles of causality, self-validation, and authoritative grounding are essential for ensuring the integrity of scientific research in drug development and materials science.
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MySkinRecipes. (n.d.). 2,2-difluoro-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]
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mzCloud. (2018). 2 2 Difluoro 2 trifluoromethoxy acetic acid. Retrieved from [Link]
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化源网. (n.d.). 73790-12-2_2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid. Retrieved from [Link]
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University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]
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Morressier. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
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Chegg. (2021). Solved Please interpret this MS spectrum of phenylacetic. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Retrieved from [Link]
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JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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Phenomenex. (n.d.). Analysis of Difluoroacetic Acid and Trifluoroacetic Acid in Drinking Water Sources Using a Luna™ Omega 3 µm PS C18 HPLC Column. Retrieved from [Link]
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AOBChem. (n.d.). 2,2-difluoro-2-(4'-fluoro-2-methyl-[1,1'-biphenyl]-4-yl)acetic acid. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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A Hypothetical Benchmarking Study: Evaluating 2,2-Difluoro-2-(4-isopropylphenyl)acetic Acid Against Known Inhibitors of Fatty Acid Metabolism
Introduction: The Rationale for Targeting Lipogenesis and a Novel Investigational Compound
In the landscape of metabolic diseases and oncology, the aberrant upregulation of de novo lipogenesis—the synthesis of fatty acids from non-lipid precursors—has emerged as a significant therapeutic target.[1][2] Key enzymes in this pathway, notably Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN), are frequently overexpressed in various cancers and are implicated in metabolic disorders such as non-alcoholic steatohepatitis (NASH).[1][3] ACC catalyzes the committed step of fatty acid synthesis, the conversion of acetyl-CoA to malonyl-CoA, while FASN is a multifunctional enzyme that orchestrates the subsequent elongation of fatty acid chains.[4][5]
This guide introduces a hypothetical benchmarking study of a novel compound, 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid. While direct enzymatic targets of this compound are yet to be empirically determined, its structural features—a difluorinated alpha-carbon adjacent to a carboxylic acid and a substituted phenyl ring—bear resemblance to known inhibitors of lipid metabolism. This structural analogy forms the basis of our hypothesis that this compound may exhibit inhibitory activity against ACC and/or FASN.
To explore this hypothesis, we will outline a comprehensive benchmarking strategy comparing our investigational compound against well-characterized inhibitors:
-
Firsocostat (GS-0976): A potent, liver-directed allosteric inhibitor of both ACC1 and ACC2.[6][7]
-
TVB-2640 (Denifanstat): A first-in-class, orally bioavailable inhibitor of FASN.[3][8]
-
Orlistat: A well-known lipase inhibitor that has also been shown to inhibit the thioesterase domain of FASN.[9][10]
This guide will provide detailed experimental protocols for in vitro enzymatic assays and cell-based lipogenesis assays, present a framework for comparative data analysis, and discuss the potential implications of various inhibition profiles. Through this rigorous, albeit hypothetical, evaluation, we aim to provide a robust template for the preclinical assessment of novel compounds targeting the lipogenic pathway.
The Fatty Acid Biosynthesis Pathway and Points of Inhibition
The synthesis of fatty acids is a fundamental cellular process, and its dysregulation is a hallmark of several diseases. The pathway begins with the carboxylation of acetyl-CoA to malonyl-CoA by ACC, the primary regulatory point. FASN then utilizes acetyl-CoA and malonyl-CoA in a cyclical series of reactions to produce the 16-carbon saturated fatty acid, palmitate.[4][11]
Caption: Simplified overview of the de novo fatty acid synthesis pathway and the enzymatic targets of the benchmark inhibitors and the hypothesized target of this compound.
Materials and Methods
Enzymatic Inhibition Assays
The primary evaluation of an enzyme inhibitor is the direct measurement of its effect on the purified enzyme's activity. Here, we describe standard protocols for assessing the inhibition of ACC and FASN.
This assay measures the incorporation of radiolabeled bicarbonate into malonyl-CoA.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM DTT, and 0.2 mM acetyl-CoA.
-
Inhibitor Pre-incubation: In a 96-well plate, add 10 µL of varying concentrations of the test compounds (this compound, Firsocostat) or vehicle control (DMSO). Add 70 µL of the reaction mixture containing purified human ACC1 or ACC2 enzyme. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of a solution containing 10 mM [¹⁴C]-NaHCO₃.
-
Reaction Termination: After 20 minutes at 37°C, stop the reaction by adding 25 µL of 6N HCl.
-
Detection: Transfer the reaction mixture to a scintillation vial, evaporate to dryness to remove unreacted [¹⁴C]-NaHCO₃, and resuspend in scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
This spectrophotometric assay monitors the oxidation of NADPH, a cofactor in the FASN reaction cycle.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT, 0.1 mM NADPH, and 50 µM acetyl-CoA.
-
Inhibitor Pre-incubation: In a 96-well UV-transparent plate, add 10 µL of varying concentrations of the test compounds (this compound, TVB-2640, Orlistat) or vehicle control (DMSO). Add 170 µL of the reaction mixture containing purified human FASN enzyme. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of 1 mM malonyl-CoA.
-
Detection: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 30 minutes at 37°C using a microplate reader.
-
Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the curve. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value.
Cell-Based De Novo Lipogenesis Assay
To assess the inhibitory activity in a more physiologically relevant context, a cell-based assay measuring the incorporation of a radiolabeled lipid precursor into total cellular lipids is employed.
Protocol:
-
Cell Culture: Plate a suitable cell line with high lipogenic activity (e.g., HepG2, MCF-7) in a 96-well plate and grow to 80-90% confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the test compounds or vehicle control for 24 hours.
-
Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for 4 hours.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS and lyse them. Extract the total lipids using a chloroform:methanol (2:1) solution.[12]
-
Detection: Transfer the lipid-containing organic phase to a scintillation vial, evaporate the solvent, and measure the radioactivity.
-
Data Analysis: Normalize the radioactivity to the protein concentration of the cell lysate. Calculate the percentage of inhibition of de novo lipogenesis and determine the EC₅₀ value.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Phenylacetic Acid-Based Anti-Inflammatory Agents
This guide provides a comparative analysis of the efficacy of a representative difluorophenylacetic acid derivative against established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Celecoxib. While specific experimental data for 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid is not publicly available, this document leverages data from closely related analogs to provide a scientifically grounded comparison. The focus is on bridging the translational gap between in vitro enzyme inhibition and in vivo anti-inflammatory effects.
Introduction: The Challenge of Translational Efficacy in Anti-Inflammatory Drug Development
The journey of a potential anti-inflammatory drug from a laboratory benchtop to clinical application is fraught with challenges, chief among them being the correlation between in vitro potency and in vivo efficacy. Phenylacetic acid derivatives represent a cornerstone of NSAID research, with structural modifications, such as difluorination, being a key strategy to enhance potency and selectivity. This guide delves into the comparative efficacy of a potent difluorophenylacetic acid derivative against two widely used NSAIDs: Diclofenac, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor. By examining their performance in both isolated enzyme assays and a preclinical model of acute inflammation, we aim to illuminate the complexities of predicting real-world therapeutic outcomes from initial laboratory data.
Part 1: In Vitro Efficacy Assessment: Cyclooxygenase (COX) Enzyme Inhibition
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1] Therefore, a crucial first step in evaluating a novel anti-inflammatory compound is to determine its inhibitory activity against these enzymes.
Causality Behind Experimental Choices
The choice of a cell-free enzyme inhibition assay allows for a direct measurement of the compound's interaction with its molecular target, devoid of confounding factors such as cell permeability and metabolism. By testing against both COX-1 and COX-2 isoforms, we can determine not only the potency (as measured by the half-maximal inhibitory concentration, IC50) but also the selectivity of the compound. High selectivity for COX-2 is often a design goal to minimize the gastrointestinal side effects associated with COX-1 inhibition.[2]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.
-
Enzyme Preparation : Prepare solutions of ovine COX-1 and human recombinant COX-2 in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a cofactor solution (e.g., epinephrine, glutathione).
-
Compound Dilution : Create a serial dilution of the test compounds (representative difluorophenylacetic acid derivative, Diclofenac, Celecoxib) in a suitable solvent (e.g., DMSO) to achieve a range of final concentrations.
-
Incubation : In a 96-well plate, add the enzyme solution, followed by the test compound dilutions or vehicle control. Incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiation of Reaction : Initiate the enzymatic reaction by adding a solution of arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination and Measurement : After a defined incubation period (e.g., 20 minutes) at 37°C, terminate the reaction by adding a stop solution (e.g., 10% formic acid). The product of the reaction, prostaglandin E2 (PGE2), is then quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Experimental Workflow
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Comparative In Vivo Efficacy Data
| Compound | Dose (mg/kg) | Route of Administration | Max. Inhibition of Edema (%) | Time of Max. Inhibition (hours) |
| Representative Difluorophenylacetic Acid Derivative | Not Reported | Not Reported | Similar to Diclofenac [3] | Not Reported |
| Diclofenac | 5-20 [4] | p.o. | ~50-60 | 2-3 |
| Celecoxib | 50 [5] | p.o. | Significant reduction | 3-5 |
Note: While specific in vivo data for the representative difluorophenylacetic acid derivative is not available, the literature suggests an anti-inflammatory activity comparable to that of Diclofenac. [3]
Bridging the Gap: A Synthesis of In Vitro and In Vivo Findings
The data presented reveals a complex relationship between in vitro potency and in vivo efficacy.
-
Potency vs. Efficacy : The representative difluorophenylacetic acid derivative demonstrates exceptionally high in vitro potency against COX-2, surpassing both Diclofenac and Celecoxib. [3]This suggests that the difluoro- substitution significantly enhances the compound's ability to inhibit the target enzyme. If this compound possesses favorable pharmacokinetic properties, its high in vitro potency would be expected to translate into robust in vivo anti-inflammatory activity, as suggested by the literature. [3]
-
Selectivity and its Implications : The high COX-2 selectivity of the difluorophenylacetic acid derivative and Celecoxib is a key differentiator from the non-selective profile of Diclofenac. This selectivity is anticipated to result in a more favorable safety profile, particularly concerning gastrointestinal side effects.
-
Translational Considerations : The ultimate in vivo efficacy of a compound is influenced by a multitude of factors beyond enzyme inhibition, including its absorption, distribution, metabolism, and excretion (ADME) profile. A compound with high in vitro potency may exhibit poor in vivo efficacy if it has low bioavailability or is rapidly metabolized. The reported similarity in in vivo activity between the highly potent difluorophenylacetic acid derivative and the less potent (in vitro) Diclofenac may be attributable to differences in their pharmacokinetic profiles.
Conclusion
This comparative guide highlights the critical importance of a multi-faceted approach to drug evaluation, integrating both in vitro and in vivo models. The representative difluorophenylacetic acid derivative shows exceptional promise as a potent and highly selective COX-2 inhibitor based on its in vitro profile. While direct in vivo comparative data remains to be published, the existing evidence suggests a strong anti-inflammatory effect. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and its analogs to fully assess their therapeutic potential.
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Patrignani, P., et al. (2001). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assay. ResearchGate. [Link]
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Kumar, A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]
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Scialis, R. J., & Manautou, J. E. (2016). Summary of in vitro COX inhibition assays. IC 50 values reflect the mean ± standard. ResearchGate. [Link]
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Guda, V. K., et al. (2016). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences. [Link]
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Singh, N., et al. (2021). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry. [Link]
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Ahmad, I., et al. (2018). In vitro inhibitory concentration (IC 50) of COX-1 and COX-2 enzyme... ResearchGate. [Link]
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Ermolova, M., et al. (2016). RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. Inflammation. [Link]
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Shaveta, G., et al. (2021). Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate. RSC Advances. [Link]
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Ben-Abdallah, M., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]
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Yamaguchi, S., et al. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Pain and Therapy. [Link]
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Abdel-Wahab, B. F., et al. (2018). Design and Synthesis of New Celecoxib Analogues as NSAID. Medicinal Chemistry. [Link]
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Ullah, H., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology. [Link]
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Kalgutkar, A. S., et al. (2000). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. Journal of Medicinal Chemistry. [Link]
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Modi, F., et al. (2023). ANTI-INFLAMMATORY ACTIVITY OF ELLAGIC ACID IN CARRAGEENAN-INDUCED PAW EDEMA IN RATS. Haryana Veterinarian. [Link]
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Ulusoy, S., et al. (2012). The anti-inflammatory effect of diclofenac is considerably augmented by topical capsaicinoids-containing patch in carrageenan-induced paw oedema of rat. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, fluorinated organic compounds are of significant interest due to their unique properties. However, their handling requires a meticulous and informed approach to safety. This guide provides essential, in-depth technical guidance on the personal protective equipment (PPE) required for safely handling 2,2-Difluoro-2-(4-isopropylphenyl)acetic acid. As your partner in laboratory safety, we aim to provide value beyond the product by ensuring you have the knowledge to operate safely and effectively.
Hazard Profile: Understanding the Invisible Risks
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its hazard profile from structurally similar fluorinated carboxylic acids. The presence of the difluoroacetic acid moiety is the primary driver of its chemical reactivity and toxicity.
Analogous compounds, such as 2,2-Difluoroacetic acid and 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid, are classified as corrosive and irritants.[1][2] The primary hazards associated with these types of compounds are:
-
Severe Skin Corrosion and Burns: The acidic nature, combined with the presence of fluorine, can cause severe skin burns upon contact.[1]
-
Serious Eye Damage: Contact with the eyes can lead to severe irritation and potentially irreversible damage.[1][3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[1][4]
-
Toxicity: Some related compounds are classified as harmful if swallowed or in contact with the skin.[4][5][6]
Upon thermal decomposition, fluorinated organic compounds can release highly toxic fumes, such as hydrogen fluoride (HF).[1] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of your experimental protocol.
The Core of Protection: A Multi-Layered PPE Approach
A robust PPE strategy is your primary defense against the hazards posed by this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures you will be performing.
Skin and Body Protection: Your First Line of Defense
Given the corrosive nature of this compound, comprehensive skin and body protection is mandatory.
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
-
Full-Length Trousers and Closed-Toe Shoes: These are minimum requirements for any laboratory setting and are especially crucial when handling corrosive materials.
-
Gloves: The choice of glove material is critical. Standard latex gloves offer insufficient protection.[7] For handling fluorinated carboxylic acids, gloves made of nitrile or neoprene are recommended for incidental contact.[7] For prolonged handling or in situations with a high risk of immersion, butyl rubber gloves offer superior protection against corrosive acids.[8] It is always best practice to consult the glove manufacturer's chemical resistance chart for specific breakthrough times.[9][10][11] Double-gloving is a prudent measure to enhance protection, especially when handling concentrated forms of the acid.
| Task | Glove Recommendation | Rationale |
| Weighing and preparing solutions | Double-gloved Nitrile | Protects against incidental contact with solid material and dilute solutions. |
| Performing reactions and work-ups | Neoprene or Butyl Rubber | Offers enhanced protection against splashes and spills of concentrated solutions. |
| Cleaning glassware | Heavy-duty Nitrile or Neoprene | Provides robust protection during decontamination procedures. |
Eye and Face Protection: Shielding Your Most Vulnerable Asset
The risk of serious eye damage necessitates stringent eye and face protection.
-
Chemical Splash Goggles: These are the minimum requirement for eye protection and should be worn at all times when the chemical is in the laboratory.
-
Face Shield: A full-face shield must be worn over chemical splash goggles during any procedure where there is a risk of splashes, such as when transferring liquids, opening or closing reaction vessels, or during work-up procedures.[1]
Respiratory Protection: Guarding Against Inhalation Hazards
All handling of this compound, especially in its solid form, should be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient or during certain high-risk procedures, respiratory protection may be necessary.
-
Air-Purifying Respirators (APR): For situations where vapors or dust may be generated, a half-mask or full-facepiece respirator equipped with a combination cartridge for organic vapors and acid gases is recommended.[12][13][14] The NIOSH color code for this type of cartridge is typically yellow.[12]
-
Powered Air-Purifying Respirators (PAPR): For extended work or in situations with higher potential concentrations, a PAPR offers a higher level of protection and is often more comfortable for the user.
Operational and Disposal Plans: From Benchtop to Waste Stream
A comprehensive safety plan extends beyond PPE to include safe handling, storage, emergency procedures, and disposal.
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand). For acid spills, neutralization with a weak base like sodium bicarbonate can be performed cautiously.[6] Collect the residue in a sealed, labeled container for disposal.
Disposal Plan: Responsible Stewardship
This compound is a halogenated organic compound. As such, it must be disposed of as hazardous waste.
-
Segregation: Halogenated organic waste streams should be kept separate from non-halogenated waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.
By adhering to these stringent PPE and safety protocols, you can confidently and safely work with this compound, ensuring both your personal safety and the integrity of your research.
References
-
Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
3M. (n.d.). Respirator Selection | Respiratory Protection. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,4-Difluorophenoxy)acetic acid. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
-
Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]
-
3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
-
Tasco-Safety.com. (n.d.). Work Gloves Chemical Glove Chart. Retrieved from [Link]
-
Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from [Link]
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American Institute for Conservation. (n.d.). Health & Safety: A Conservator's Guide to Respiratory Protection. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
